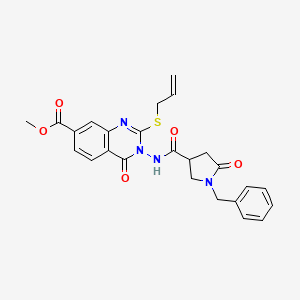

![molecular formula C20H21N3O2 B6477195 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide CAS No. 2640964-48-1](/img/structure/B6477195.png)

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide, is a small molecule compound that has a wide range of applications in scientific research. It is classified as a benzamide, which is a type of amide that is derived from benzoic acid. It belongs to the class of compounds known as pyrazoles, which are heterocyclic organic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms. 3M-N-(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in a variety of applications, including drug synthesis, drug delivery, and cancer therapy.

作用機序

Target of Action

The primary target of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is the 5-hydroxytryptamine 2A (5-HT2A) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system, platelets, and many other tissues .

Mode of Action

This compound acts as an antagonist at the 5-HT2A receptor . This compound is highly selective for the 5-HT2A receptor, showing over 2000-fold selectivity compared to 5-HT2C and 5-HT2B receptors .

Biochemical Pathways

The 5-HT2A receptor is involved in several important biochemical pathways. When blocked by this compound, the amplification of ADP-stimulated human and dog platelet aggregation mediated by 5-HT is inhibited . This suggests a role in the regulation of platelet function and potentially in the prevention of thrombosis . Additionally, the compound inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells, indicating a potential role in the regulation of vascular smooth muscle proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its oral bioavailability . After oral administration to dogs, it resulted in acute (1-h) and subchronic (10-day) inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood . Two active metabolites, APD791-M1 and APD791-M2, were generated upon incubation of the compound with human liver microsomes and were also identified in dogs after oral administration . The affinity and selectivity profiles of both metabolites were similar to the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of 5-HT-mediated amplification of ADP-stimulated platelet aggregation and 5-HT-stimulated DNA synthesis in vascular smooth muscle cells . These effects suggest potential therapeutic applications in conditions where platelet aggregation and vascular smooth muscle proliferation are detrimental, such as in cardiovascular diseases .

実験室実験の利点と制限

The use of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide in laboratory experiments has a number of advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and can be obtained in a pure form. Additionally, it is relatively stable, making it suitable for use in a variety of experiments. However, it is important to note that this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as such, it should be handled with care in order to avoid potential adverse effects.

将来の方向性

The potential applications of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide are numerous, and there are a number of future directions that could be explored. These include further studies of its anti-inflammatory, anti-cancer, and antioxidant properties, as well as its potential as a therapeutic agent for a variety of diseases. Additionally, further research could be conducted to explore the potential of this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide as a drug delivery system, as well as its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide as a tool for understanding the mechanism of action of other compounds.

合成法

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide can be synthesized by a variety of methods, including condensation and cyclization reactions. The most common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with benzamide in the presence of an acid catalyst. This reaction produces this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide, which can then be purified by recrystallization or column chromatography.

科学的研究の応用

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in a variety of scientific research applications. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, such as prostaglandins. As such, it has been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, this compound(2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)ethyl)benzamide has been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of some types of cancer cells.

生化学分析

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to a specific site on the target molecule, which can influence its function .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTAPPAHRZEIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)

![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)

![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477161.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6477162.png)

![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477164.png)

![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B6477183.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)

![1-benzyl-N-{7-bromo-2-[(3-methylbut-2-en-1-yl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477203.png)

![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477209.png)